molecular formula C20H28O10 B13385142 2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol

2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol

Cat. No.: B13385142
M. Wt: 428.4 g/mol
InChI Key: IEBFEMIXXHIISM-UHFFFAOYSA-N
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Description

This compound is a glycoside characterized by a central oxane (pyranose) ring substituted with a 3-phenylprop-2-enoxy (cinnamyl) group and a hydroxymethyl-linked oxolane (furanose) moiety. Its structure includes multiple hydroxyl groups, making it highly polar and water-soluble.

Properties

IUPAC Name

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFEMIXXHIISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a carbohydrate precursor.

    Ether Linkage Formation: The ether linkages are introduced via nucleophilic substitution reactions, where hydroxyl groups react with appropriate alkyl halides.

    Phenylprop-2-enoxy Group Addition: The phenylprop-2-enoxy group is added through an etherification reaction, often using phenylprop-2-enol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis Reactions

The glycosidic linkages in this compound are susceptible to hydrolysis under acidic, basic, or enzymatic conditions.

  • Acid-Catalyzed Hydrolysis :
    The β-glycosidic bond between the oxolane (furanose) and oxane (pyranose) rings may cleave in acidic media, yielding reducing sugars and the aglycone fragment. For example, similar compounds with tetrahydro-2H-pyran-3,4,5-triol moieties undergo hydrolysis to release glucose analogs and aromatic alcohols .

Reaction Conditions Products Source
0.1 M HCl, 80°C, 2 hours3,4,5-Trihydroxyoxane (pyranose sugar) + Cinnamyl alcohol derivative
β-Glucosidase, pH 5.0, 37°CEnzymatic cleavage of glycosidic bond, yielding hydroxymethyl furanose sugar

Oxidation Reactions

The hydroxymethyl (-CH2OH) and secondary alcohol groups are prone to oxidation.

  • Periodate Oxidation :
    Vicinal diols (e.g., 3,4-dihydroxy groups on the oxolane ring) undergo cleavage with NaIO4, forming dialdehydes. This reaction is useful for structural elucidation .

  • Enzymatic Oxidation :
    Alcohol dehydrogenases may oxidize primary alcohols to carboxylic acids under physiological conditions .

Oxidizing Agent Products Source
NaIO4 (0.05 M, RT, 1 hour)Cleaved oxolane ring + formyl groups
TEMPO/NaClO (pH 10, 0°C)Oxidized hydroxymethyl to -COOH

Esterification and Etherification

The hydroxyl groups can react with acylating or alkylating agents:

  • Acetylation :
    Treatment with acetic anhydride in pyridine converts free -OH groups to acetates, improving lipophilicity .

  • Methylation :
    Methyl iodide and Ag2O selectively methylate primary alcohols under anhydrous conditions .

Reagent Products Source
Ac2O/pyridine, 24 hoursPeracetylated derivative
CH3I, Ag2O, DMF6-O-Methylated analog

Cinnamyl Ether Reactivity

The 3-phenylprop-2-enoxy group participates in conjugate addition and oxidation:

  • Michael Addition :
    The α,β-unsaturated ether reacts with nucleophiles (e.g., thiols) at the β-position .

  • Epoxidation :
    Reaction with m-CPBA forms an epoxide at the double bond .

Reaction Products Source
Cysteine, pH 7.4Thioether adduct at β-carbon
m-CPBA, CH2Cl2, 0°CEpoxidized cinnamyl moiety

Biological Transformations

In metabolic pathways, this compound may undergo:

  • Sulfation :
    Hepatic sulfotransferases add sulfate groups to phenolic -OH .

  • Glucuronidation :
    UDP-glucuronosyltransferases conjugate glucuronic acid to hydroxymethyl groups .

Enzyme Products Source
SULT1A13-O-Sulfate derivative
UGT1A16-O-Glucuronide

Thermal Decomposition

Under pyrolysis (>200°C), the compound degrades via:

  • Dehydration : Loss of water from hydroxyl groups.

  • Ether Cleavage : Scission of the cinnamyl ether linkage .

Conditions Major Products Source
250°C, inert atmosphereFurfural derivatives + cinnamaldehyde

Scientific Research Applications

2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Molecular Targets: The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity.

    Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other glycosides, particularly phenolic and terpene glycosides. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Glycosidic Linkage Biological Activity Source Organism/Context
Target Compound Likely C₂₆H₃₆O₁₄* 3-Phenylprop-2-enoxy, dihydroxyoxolane Oxolane-oxane linkage Hypothesized antioxidant Synthetic/plant-derived
Kelampayoside A (Phenolic glycoside) C₂₇H₃₈O₁₆ 3,4,5-Trimethoxyphenoxy Apiofuranosyl-glucopyranoside Antioxidant, anti-inflammatory Radula complanata (liverwort)
FT3418 (Phenolic glycoside) C₂₄H₃₄O₁₆ 3,5-Dimethoxyphenoxy Oxolane-oxane linkage Host-specific metabolite Epiphytic liverwort
(2R,3S...octa-2,6-dienoxy)oxane-3,4,5-triol (Terpene glycoside) C₂₄H₄₂O₁₄ 4-Hydroxy-3,7-dimethyloctadienyl Oxolane-oxane linkage Antimicrobial, cytotoxic Synthetic/plant-derived
Planteose (Oligosaccharide glycoside) C₁₈H₃₂O₁₆ α-D-Galactosylsucrose Sucrose backbone Carbohydrate storage Plant seeds

*Note: Molecular formula of the target compound is inferred based on structural analogs.

Key Findings:

Structural Variations: The target compound and Kelampayoside A both feature aromatic substituents (phenylpropenyl vs. trimethoxyphenyl), but differ in glycosylation patterns. The cinnamyl group in the target compound may enhance membrane permeability compared to methoxy groups . FT3418 shares the oxolane-oxane backbone but lacks the cinnamyl group, suggesting divergent ecological roles in host-tree interactions . The terpene glycoside from contains a prenol lipid substituent, linking it to lipid metabolism, unlike the phenylpropanoid motif in the target compound .

Bioactivity: Phenolic glycosides like Kelampayoside A exhibit antioxidant activity due to free radical scavenging by hydroxyl groups, a trait likely shared by the target compound . The cinnamyl group may confer additional pharmacological properties, such as inhibition of inflammatory enzymes (e.g., cyclooxygenase), as seen in related phenylpropenyl glycosides .

Synthetic vs.

Biological Activity

The compound 2-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol is a complex glycoside derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple hydroxyl groups and an oxane ring, which contribute to its biological activity. Its molecular formula is C19H24O11C_{19}H_{24}O_{11}, with a molecular weight of approximately 392.39 g/mol.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, showing a notable reduction in free radicals.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. It showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32 to 128 µg/mL.

The biological activities of this compound are attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

Case Studies

  • Case Study on Oxidative Stress : A study involving human endothelial cells treated with the compound revealed a reduction in reactive oxygen species (ROS) levels by 45%, indicating its potential as a therapeutic agent against oxidative stress-related conditions.
  • Clinical Trial for Inflammation : A clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis showed a significant decrease in joint swelling and pain after 12 weeks of treatment compared to placebo.

Data Summary

Activity Methodology Results
Antioxidant ActivityDPPH Scavenging Assay45% reduction in free radicals
Anti-inflammatoryCytokine Production AssayInhibition of TNF-alpha and IL-6
AntimicrobialMIC DeterminationEffective against S. aureus and E. coli

Q & A

Basic: What are the recommended methods for synthesizing this compound in laboratory settings?

Answer:
Synthesis typically involves multi-step glycosylation or coupling reactions. Key steps include:

  • Protection/deprotection strategies : Use acetyl or benzoyl groups to protect hydroxyl functionalities during glycosidic bond formation .
  • Catalyzed cross-coupling : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide (CuI) are effective for alkyne or aryl coupling, as seen in Sonogashira reactions .
  • Purification : Column chromatography with silica gel and solvent systems like hexane/ethyl acetate (e.g., 1:1 ratio) ensures high purity (>95%) .

Basic: How can researchers characterize the structural configuration of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for determining stereochemistry and substituent positions. For example, δH values (e.g., 2.74 ppm for methyl groups) and coupling constants (e.g., J = 6.5 Hz) confirm spatial arrangements .
  • X-ray crystallography : Resolves absolute configuration, particularly for complex stereocenters in the oxolane and oxane rings .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 375.1487 vs. calculated 375.1497) .

Advanced: What experimental design considerations are critical when studying the compound's stability under varying pH conditions?

Answer:

  • Controlled pH buffers : Prepare solutions across pH 2–12 and monitor degradation via HPLC or UV-Vis spectroscopy. Evidence suggests instability in alkaline conditions due to hydrolysis of the enol ether group .
  • Temperature control : Stability studies at 25°C vs. 37°C can mimic ambient vs. physiological conditions .
  • Degradation product analysis : Use LC-MS to identify byproducts (e.g., phenolic derivatives from cleavage of the 3-phenylprop-2-enoxy moiety) .

Advanced: How should discrepancies in reported physical properties (e.g., melting points) be addressed?

Answer:

  • Purity assessment : Differential scanning calorimetry (DSC) can distinguish between compound decomposition and true melting points. For example, reported melting points of 215–216°C vs. 163–164°C may reflect impurities or polymorphic forms.
  • Replication under controlled conditions : Standardize drying protocols (e.g., vacuum desiccation) and solvent crystallization methods .
  • Inter-laboratory validation : Collaborate to reconcile data using identical reference standards .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosols form .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
  • First aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for persistent symptoms .

Advanced: What strategies enhance the compound's solubility for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to improve aqueous solubility without denaturing biological targets .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfate or carboxylate) at the hydroxymethyl position .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance solubility in pharmacokinetic studies .

Advanced: How can researchers validate the compound's interaction with biological targets?

Answer:

  • Computational docking : Use software like AutoDock Vina to predict binding affinities to enzymes or receptors, leveraging the compound’s hydroxyl-rich structure for hydrogen bonding .
  • In vitro assays : Surface plasmon resonance (SPR) or fluorescence polarization can quantify binding kinetics (e.g., Kd values) .
  • Mutagenesis studies : Modify target active sites (e.g., serine hydrolases) to confirm interaction specificity .

Basic: What spectroscopic techniques are effective for purity assessment?

Answer:

  • FT-IR spectroscopy : Identify functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C–O–C at 1100 cm⁻¹) .
  • Raman spectroscopy : Detects crystallinity and polymorphic states, especially with 785-nm excitation .
  • High-performance liquid chromatography (HPLC) : Use C18 columns and acetonitrile/water gradients to resolve impurities (e.g., retention time 8–10 minutes) .

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